molecular formula C7H12Cl3NO3 B2571316 butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate CAS No. 89774-72-1

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Cat. No.: B2571316
CAS No.: 89774-72-1
M. Wt: 264.53
InChI Key: DKEDAQSPAGTWFM-UHFFFAOYSA-N
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Description

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a chemical compound characterized by its unique structure, which includes a butyl group, a trichloro-substituted hydroxyethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate typically involves the reaction of butyl carbamate with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trichloro group can be reduced to form less chlorinated derivatives.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed:

    Oxidation: Formation of trichloroacetone derivatives.

    Reduction: Formation of dichloro or monochloro derivatives.

    Substitution: Formation of N-substituted carbamates.

Scientific Research Applications

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The trichloro-substituted hydroxyethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate can be compared with other similar compounds, such as:

    Butyl N-(2,2,2-trichloroethyl)carbamate: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Butyl N-(2,2-dichloro-1-hydroxyethyl)carbamate: Contains fewer chlorine atoms, leading to variations in chemical properties and biological activity.

    Butyl N-(2,2,2-trichloro-1-methoxyethyl)carbamate:

The unique combination of the butyl group, trichloro-substituted hydroxyethyl group, and carbamate moiety in this compound distinguishes it from these similar compounds, providing distinct advantages in specific applications.

Properties

IUPAC Name

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEDAQSPAGTWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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